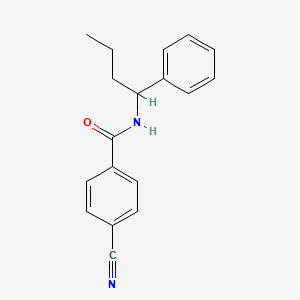
4-cyano-N-(1-phenylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-(1-phenylbutyl)benzamide, also known as CB13, is a synthetic compound that belongs to the class of compounds known as benzamides. It was first synthesized in the early 1990s and has since been the subject of extensive research due to its potential as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 4-cyano-N-(1-phenylbutyl)benzamide is not yet fully understood. However, it is believed to act on the endocannabinoid system, specifically by binding to the CB2 receptor. This receptor is primarily found in immune cells and is involved in the regulation of inflammation and immune response. This compound has also been shown to have some activity at the CB1 receptor, which is primarily found in the brain and is involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been shown to have anti-cancer properties, specifically in the treatment of breast cancer. This compound has been found to induce cell death in breast cancer cells, while leaving healthy cells unharmed. Additionally, this compound has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-cyano-N-(1-phenylbutyl)benzamide is its potential as a therapeutic agent for a variety of conditions. Its analgesic, anti-inflammatory, and anti-cancer properties make it a promising candidate for further study. Additionally, its potential use in the treatment of addiction could have significant implications for public health. However, one limitation of this compound is its relatively low potency compared to other compounds that target the endocannabinoid system. This could limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for the study of 4-cyano-N-(1-phenylbutyl)benzamide. One area of interest is its potential use in the treatment of addiction. Further research could explore its effectiveness in reducing drug-seeking behavior and withdrawal symptoms in human subjects. Additionally, its anti-cancer properties could be further studied to determine its potential as a cancer treatment. Finally, its potential use as an analgesic and anti-inflammatory agent could be explored in the context of chronic pain conditions.
Métodos De Síntesis
The synthesis of 4-cyano-N-(1-phenylbutyl)benzamide involves the reaction of 4-cyano-N-phenethylbenzamide with 1-phenylbutylamine in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The purity of the final product is determined using spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
4-cyano-N-(1-phenylbutyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of addiction, specifically to opioids and nicotine. It has been found to reduce drug-seeking behavior and withdrawal symptoms in animal models.
Propiedades
IUPAC Name |
4-cyano-N-(1-phenylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-6-17(15-7-4-3-5-8-15)20-18(21)16-11-9-14(13-19)10-12-16/h3-5,7-12,17H,2,6H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTSSYIPBZLYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(aminocarbonyl)phenyl]-2-chloro-5-[(methylsulfonyl)amino]benzamide](/img/structure/B6105786.png)
![1-cyclohexyl-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6105787.png)
![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B6105801.png)
![3-(2-fluorophenyl)-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6105808.png)
![ethyl 3-(3-chlorobenzyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6105811.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B6105815.png)
![ethyl 3-(3-phenylpropyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3-piperidinecarboxylate](/img/structure/B6105817.png)
![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B6105824.png)

![N'-(3,5-dichloro-2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6105851.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B6105870.png)
![{4-[3-(1-methoxyethyl)phenyl]-2-pyridinyl}methanol](/img/structure/B6105876.png)
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[5-(hydroxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6105883.png)
![4-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-2-phenylmorpholine](/img/structure/B6105890.png)